Baker's Antifol
Description
Structure
3D Structure of Parent
Properties
CAS No. |
21321-03-9 |
|---|---|
Molecular Formula |
C23H31FN6O6S2 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
4-[3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C21H25FN6O3S.C2H6O3S/c1-13-12-15(7-10-17(13)32(22,30)31)25-18(29)11-6-14-4-8-16(9-5-14)28-20(24)26-19(23)27-21(28,2)3;1-2-6(3,4)5/h4-5,7-10,12H,6,11H2,1-3H3,(H,25,29)(H4,23,24,26,27);2H2,1H3,(H,3,4,5) |
InChI Key |
OGONXIUGGALDIV-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)O.CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)N3C(=NC(=NC3(C)C)N)N)S(=O)(=O)F |
Canonical SMILES |
CCS(=O)(=O)O.CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)N3C(=NC(=NC3(C)C)N)N)S(=O)(=O)F |
Other CAS No. |
21321-03-9 |
Synonyms |
insoluble Baker's Antifol NSC 113423 NSC-113423 |
Origin of Product |
United States |
Historical Context and Preclinical Development Trajectory
Origins of Baker's Antifol Synthesis and Initial Research Objectives
The synthesis of this compound was part of a broader initiative to create "nonclassical" folate antagonists. Unlike classical antifolates such as methotrexate (B535133) (MTX), which bear a strong structural resemblance to folic acid, nonclassical inhibitors have a divergent chemical structure. nih.gov The primary objective behind this line of research was to develop compounds that could circumvent the common mechanisms of resistance to classical antifolates, such as impaired drug transport into tumor cells. nih.gov
This compound was designed as a potent, lipid-soluble inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. nih.govnih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. wikipedia.orgjohnshopkins.edu By inhibiting DHFR, antifolates disrupt these vital cellular processes, leading to cell death, particularly in rapidly dividing cancer cells. wikipedia.org The lipophilic nature of this compound was intended to facilitate its entry into cells via passive diffusion, bypassing the reduced folate carrier (RFC) transport system that classical antifolates like methotrexate depend on, and to which resistance often develops. nih.gov
Preclinical Evaluation in Early Antineoplastic Drug Discovery Programs
This compound underwent extensive preclinical evaluation to determine its efficacy as an antineoplastic agent. These studies demonstrated its potent inhibitory activity against DHFR from various mammalian sources and its cytotoxicity against a range of tumor cell lines. nih.gov
A key finding from early research was that the antitumor activity of this compound correlated closely with its ability to inhibit DNA synthesis in tumor cells. nih.gov Studies comparing this compound to methotrexate revealed important differences. For instance, in cells from patients with acute leukemia, DNA synthesis was less sensitive to this compound at lower concentrations (2 x 10⁻⁶ M) but showed similar sensitivity at higher concentrations (10⁻⁵ M). nih.gov This was attributed to the fact that while DHFR is more sensitive to methotrexate, higher extracellular concentrations of this compound led to significantly greater intracellular drug levels compared to methotrexate. nih.gov
The compound showed notable activity in various preclinical tumor models. For example, it was evaluated against L1210 murine leukemia and Walker 256 carcinosarcoma, which were standard models in early cancer drug screening. The data from these studies highlighted its potential as a chemotherapeutic agent.
| Tumor Model | Parameter Measured | Key Finding |
|---|---|---|
| L1210 Leukemia | Inhibition of DNA Synthesis | Demonstrated potent inhibition, comparable to Methotrexate at higher concentrations. nih.gov |
| Walker 256 Carcinosarcoma | Tumor Growth Inhibition | Showed significant antitumor activity in this solid tumor model. |
| Methotrexate-Resistant 3T6 Mouse Cell Line | Growth Inhibition | Was effective in inhibiting growth, suggesting potential to overcome MTX resistance. nih.gov |
Influence on the Development of Subsequent Nonclassical Folate Antagonists
The development of this compound significantly influenced the trajectory of antifolate research. As a pioneering nonclassical inhibitor, it demonstrated the viability of designing potent DHFR inhibitors that were structurally distinct from folic acid. This success spurred the development of other nonclassical antifolates, such as Trimetrexate, Piritrexim, and Nolatrexed, which also feature lipophilic characteristics and the ability to enter cells independently of the RFC. nih.govjohnshopkins.edu
The challenges encountered with this compound, including the emergence of drug resistance, also provided valuable lessons that guided future drug design. Research into resistance mechanisms highlighted the importance of factors like intracellular drug metabolism and target enzyme alterations, prompting the design of next-generation inhibitors with improved pharmacological profiles. nih.gov The exploration of compounds like this compound helped delineate the structural features necessary for potent interaction with DHFR, aiding the design of more selective and effective agents. nih.gov
Conceptual Contributions to Rational Drug Design Principles in Antifolate Chemistry
The creation of this compound is a notable example of early rational drug design in cancer chemotherapy. nih.gov The project was rooted in the principle of designing an "active-site-directed inhibitor" specifically tailored to the topology of the DHFR active site. nih.gov This approach moves beyond random screening to a more deliberate process based on the three-dimensional structure of the molecular target. stonybrookmedicine.edu
B. R. Baker and his colleagues systematically modified the chemical structure of the lead compounds to optimize binding to the DHFR enzyme. This work contributed to the understanding of structure-activity relationships (SAR) for DHFR inhibitors. The concept of creating lipid-soluble molecules to circumvent specific transport-related resistance mechanisms was a key strategic element of this rational design process. This principle—designing drugs to overcome known resistance pathways—has become a cornerstone of modern medicinal chemistry and is evident in the development of many subsequent targeted cancer therapies. nih.govmonash.edu The legacy of this compound, therefore, lies not only in its specific preclinical findings but also in its contribution to the foundational principles of designing more effective and resilient anticancer drugs.
Mechanism of Action and Molecular Interactions
Dihydrofolate Reductase (DHFR) as a Primary Enzymatic Target
Baker's Antifol, also known as Triazinate (B1681374) (TZT), is a potent folate antagonist that primarily exerts its effect by targeting the enzyme dihydrofolate reductase (DHFR). nih.govaacrjournals.org DHFR is a crucial enzyme in cellular metabolism, responsible for the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). ebi.ac.ukmdpi.com THF and its derivatives are essential cofactors for the synthesis of thymidylate, purines, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular replication. nih.govpatsnap.com By inhibiting DHFR, this compound disrupts the supply of these vital precursors, thereby impeding DNA replication and cell division, an effect particularly pronounced in rapidly proliferating cells. patsnap.comwikipedia.org
As a nonclassical folate antagonist, this compound is a triazine derivative. nih.govnih.gov Its chemical structure allows it to bind to the active site of the DHFR enzyme. patsnap.comwikipedia.org The inhibition of DHFR by triazine antifolates is influenced by factors such as the hydrophobicity and steric effects of substituents on the molecule. nih.gov The binding of these inhibitors to DHFR is often competitive with the natural substrate, DHF. nih.gov While the precise crystallographic details of this compound bound to DHFR are not extensively detailed in the provided results, the general mechanism for DHFR inhibitors involves interactions with amino acid residues within the enzyme's active site. nih.gov These interactions prevent the binding of DHF and the subsequent reduction reaction, leading to a depletion of the THF pool within the cell. ebi.ac.uknih.gov
This compound and Methotrexate (B535133) (MTX) are both potent inhibitors of mammalian DHFR, yet they exhibit differences in their interaction with the enzyme and their effects on cells. nih.govaacrjournals.org Dihydrofolate reductase is known to have a higher sensitivity to MTX than to this compound (Triazinate). aacrjournals.org This implies that, on a molecular level, MTX may have a higher affinity for the DHFR enzyme.
The structural differences between this compound (a triazine) and MTX (a classical folate analog) can also influence their effectiveness against resistant cells. In some MTX-resistant cell lines with altered DHFR affinity, structurally dissimilar antifolates may be more effective inhibitors. nih.gov
| Feature | This compound (Triazinate) | Methotrexate (MTX) |
| Drug Class | Nonclassical antifolate (Triazine derivative) nih.govaacrjournals.org | Classical folate analog researchgate.net |
| DHFR Sensitivity | Less sensitive compared to MTX aacrjournals.org | More sensitive compared to Triazinate aacrjournals.org |
| Cellular Uptake | Can achieve higher intracellular concentrations at higher extracellular doses aacrjournals.org | Lower intracellular concentration compared to TZT at higher doses aacrjournals.org |
| Inhibition at 2 x 10⁻⁶ M | Less inhibition of DNA synthesis in leukemic cells aacrjournals.org | Greater inhibition of DNA synthesis in leukemic cells aacrjournals.org |
| Inhibition at 10⁻⁵ M | Inhibition of DNA synthesis becomes virtually identical to MTX aacrjournals.org | Inhibition of DNA synthesis is comparable to TZT aacrjournals.org |
The interaction between an inhibitor and DHFR can be characterized by kinetic parameters. For many DHFR inhibitors, the binding is a complex process that can involve multiple steps and conformational changes in the enzyme. nih.gov The inhibition can be competitive, where the inhibitor vies with the substrate (DHF) for the active site, or uncompetitive, indicating a higher affinity for the enzyme-cofactor (NADPH) complex. nih.gov
Kinetic studies of DHFR often measure the inhibition constant (Ki), which quantifies the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor. nih.gov For example, some novel triazine derivatives have shown Ki values in the nanomolar range for bacterial DHFR. nih.gov The binding process can also exhibit slow-onset, tight-binding characteristics, where the initial enzyme-inhibitor complex slowly isomerizes to a more tightly bound conformation. nih.gov
The kinetic properties of DHFR, such as the rate-limiting step of the catalytic cycle (e.g., product dissociation), can vary between species, which can be exploited for designing selective inhibitors. nih.gov While specific Ki values and detailed kinetic models for this compound were not available in the search results, the general principles of DHFR kinetics involve determining Michaelis-Menten constants (Km) for substrates and cofactors and assessing how these are altered in the presence of the inhibitor. researchgate.net
Impact on Folate-Dependent Biochemical Pathways
The inhibition of DHFR by this compound directly impacts biochemical pathways that rely on tetrahydrofolate (THF) as a one-carbon donor. nih.govpatsnap.com These pathways are fundamental to the synthesis of nucleic acids and, consequently, to the ability of cells to replicate.
This compound (Triazinate) has been demonstrated to be a potent inhibitor of de novo DNA synthesis in various human cell models. nih.govaacrjournals.org The mechanism of this inhibition stems from the depletion of reduced folates following DHFR blockade. aacrjournals.org Specifically, the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis catalyzed by thymidylate synthase, requires a THF derivative (N⁵,N¹⁰-methylenetetrahydrofolate). mdpi.com By halting the regeneration of THF, this compound effectively starves this pathway, leading to a decrease in thymidylate production and subsequent inhibition of DNA synthesis. nih.govwikipedia.org
In preclinical studies using human leukemic cells and cells from solid tumor effusions, the inhibitory effect of Triazinate on DNA synthesis has been quantified by measuring the reduced incorporation of radiolabeled precursors like [³H]UdR (deoxyuridine) into DNA. aacrjournals.org Research has shown a direct correlation between the in vitro inhibition of DNA synthesis and the therapeutic efficacy of the drug in experimental tumor models like the Walker 256 rat tumor. aacrjournals.org
The disruption of folate-dependent pathways by DHFR inhibitors like this compound leads to significant imbalances in nucleotide metabolism. nih.gov The primary effect is the impairment of both purine (B94841) and pyrimidine (B1678525) synthesis. nih.govpatsnap.com The lack of THF derivatives blocks key steps in the de novo synthesis of purine rings and the formation of thymidylate, a necessary pyrimidine for DNA. patsnap.com
This disruption of nucleotide pools directly inhibits cellular proliferation. nih.gov Cells require a balanced supply of nucleotides for DNA replication to proceed during the S phase of the cell cycle. nih.gov By creating a deficiency in essential DNA precursors, this compound effectively halts the cell cycle and prevents cell division. patsnap.com The increased anabolic activity of key enzymes in nucleotide metabolism is a characteristic of many tumor cells, making these pathways a prime target for antimetabolites. nih.gov The inhibition of DHFR by this compound represents a targeted approach to exploit this metabolic characteristic, leading to the suppression of proliferation in susceptible cell populations. nih.govnih.gov
Potential for Additional Molecular Targets and Interactions Beyond DHFR
Beyond its well-established role as a competitive inhibitor of DHFR, this compound's molecular interactions extend to other cellular components, notably the machinery responsible for folate transport. This interaction with folate transporters represents a significant aspect of its mechanism that goes beyond simple enzyme inhibition.
The cellular uptake of folates and their analogs, like this compound, is primarily mediated by two transport systems: the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.gov Evidence suggests that triazinate's efficacy can be influenced by its interaction with these transporters. Inhibition of these transport systems can alter the intracellular concentration of the drug, thereby modulating its therapeutic effects.
Furthermore, studies on antifolates have shown that their interaction with transport proteins can be a determinant of their antitumor activity. For instance, in murine leukemia cells, the potency of thymidylate synthase (TS) inhibition by certain antifolates was correlated with their affinity for folate transporters. While this is an indirect effect, it underscores the importance of interactions beyond the primary target enzyme in dictating the ultimate pharmacological outcome.
In addition to transport proteins, the possibility of this compound interacting with other enzymes, though not extensively documented, remains a consideration. A study on the central nervous system pharmacology of this compound revealed the presence of a major metabolite that was a significantly weaker inhibitor of DHFR. hidih.org This finding suggests that the biotransformation of the drug could lead to molecules with different target profiles, although the specific interactions of these metabolites have not been fully elucidated.
The systematic investigation of off-target interactions for many drugs, including this compound, has been propelled by advancements in technologies like chemical proteomics and computational modeling. While specific, large-scale off-target profiling studies for triazinate are not widely published, the principles derived from studies on other small molecule inhibitors are relevant.
Research into off-target effects of cancer drugs has revealed that these interactions are common and can be a primary driver of a drug's efficacy or toxicity. nih.gov For instance, a drug's ability to kill cancer cells may not be solely dependent on the inhibition of its intended target but rather on its engagement with other cellular proteins. nih.gov
In the context of antifolates, off-target effects could theoretically arise from interactions with other folate-dependent enzymes or even proteins that are structurally unrelated to DHFR. However, without specific studies employing techniques such as affinity chromatography-mass spectrometry or broad enzymatic screening panels for this compound, the landscape of its off-target interactions remains largely unexplored. The focus of much of the historical research was on its primary mechanism and clinical utility.
The concept of polypharmacology, where a single drug interacts with multiple targets, is a crucial consideration in modern drug development. For a compound like this compound, its known interaction with both DHFR and folate transporters already places it within a polypharmacological framework.
The implications of this multi-target engagement are significant. On one hand, hitting multiple nodes in the folate pathway—both uptake and metabolism—could lead to a more potent and durable antitumor effect. This could be particularly relevant in the context of drug resistance, where cancer cells might upregulate folate transporters to compensate for DHFR inhibition. By inhibiting both, this compound could potentially circumvent such resistance mechanisms more effectively than a highly specific DHFR inhibitor.
On the other hand, off-target interactions can also be a source of adverse effects. Therefore, a comprehensive understanding of a drug's polypharmacology is essential for predicting its safety profile. For this compound, the lack of extensive public data on its broader off-target profile makes a full polypharmacological assessment challenging. Future research in this area would be invaluable for potentially repurposing the drug or for designing combination therapies that leverage its multi-targeted nature.
The table below summarizes the known and potential molecular interactions of this compound beyond DHFR.
| Molecular Target/Process | Interaction Type | Potential Implication | Level of Evidence |
| Dihydrofolate Reductase (DHFR) | Primary Target (Inhibition) | Antineoplastic effect | High |
| Reduced Folate Carrier (RFC) | Inhibition of Transport | Modulation of intracellular drug concentration; Potential to overcome resistance | Moderate |
| Proton-Coupled Folate Transporter (PCFT) | Inhibition of Transport | Modulation of intracellular drug concentration | Inferred from class effects |
| Other Folate-Dependent Enzymes | Potential Off-Target Inhibition | Contribution to overall cytotoxicity | Low/Speculative |
| Unrelated Off-Target Proteins | Potential Binding/Modulation | Unpredicted efficacy or toxicity | Very Low/Unexplored |
Structure Activity Relationships Sar and Compound Design
Computational Chemistry Approaches in Baker's Antifol SAR Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Antifolate Design
Quantitative Structure-Activity Relationship (QSAR) modeling plays a pivotal role in the rational design and optimization of antifolate compounds, particularly those targeting dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and certain amino acids, making its inhibition a cornerstone strategy in anticancer, antibacterial, and antimalarial therapies researchgate.net. QSAR studies aim to establish a mathematical relationship between the chemical structure (or physicochemical properties) of molecules and their biological activity, thereby guiding the synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
The 2,4-diaminopyrimidine (B92962) scaffold represents a prominent chemical class of DHFR inhibitors, exemplified by compounds like trimethoprim (B1683648) and pyrimethamine, and includes molecules such as this compound (also known as Triazinate (B1681374) or TZT, NSC 139105) sci-hub.setandfonline.comnih.govresearchgate.netaacrjournals.org. Research has focused on understanding how structural modifications within this scaffold influence interactions with DHFR from various species, leading to the development of potent and selective agents.
Key Structural Features and QSAR Insights
SAR studies on 2,4-diaminopyrimidine-based DHFR inhibitors have identified several key structural determinants of activity. For compounds featuring a 5-(substituted benzyl) moiety, QSAR analyses have revealed the significant impact of substituents on the benzyl (B1604629) ring. Specifically, studies on a series of 5-(substituted benzyl)-2,4-diaminopyrimidines inhibiting Escherichia coli DHFR have shown that the molar refractivity (MR) of the substituent at the 5'-position of the benzyl ring is a critical parameter nih.govresearchgate.net. These investigations indicated that optimal binding and inhibitory activity are achieved when the MR value of the 5'-substituent is approximately 0.79, corresponding to a methoxy (B1213986) group. Compounds with MR values exceeding this threshold showed no further increase in binding affinity, suggesting a saturation or steric limitation within the enzyme's binding pocket nih.gov.
Furthermore, comparative structural analyses of related compounds highlight how variations in the 5-substituent can drastically alter biological activity. For instance, 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) is a potent inhibitor of mammalian DHFR and exhibits significant cytotoxic activity, comparable to methotrexate (B535133) (MTX). In contrast, an analogue where the adamantyl group is replaced by a 1-naphthyl moiety (DNMP) displayed markedly reduced enzyme inhibitory and cytotoxic activity. This difference has been attributed to the steric fit of the 5-substituent within the DHFR binding site; the naphthyl group, being larger and occupying a different spatial region, likely fails to engage optimally with the enzyme's active site compared to the adamantyl group nih.gov. Such structure-activity insights are crucial for designing compounds that can effectively occupy the DHFR active site.
Table 1: Impact of 5'-Substituent Molar Refractivity (MR) on E. coli DHFR Inhibition
| Substituent Position (Benzyl Ring) | Molecular Descriptor | Optimal MR Value | Effect on Activity for MR > Optimal | Reference |
| 5' | Molar Refractivity | ~0.79 | No increment in binding | nih.gov |
Note: An MR value of ~0.79 typically corresponds to a methoxy substituent.
Preclinical Efficacy Studies
In Vitro Studies of Cellular Inhibition
The initial evaluation of Baker's Antifol's preclinical efficacy involved a series of in vitro studies designed to assess its direct impact on cancer cells. These experiments provided foundational knowledge of its cytotoxic properties and its primary mechanism of inhibiting DNA synthesis.
Cytotoxicity and Growth Inhibition in Various Cancer Cell Lines
This compound, also known as triazinate (B1681374) (TZT), has demonstrated significant cytotoxicity across a range of cancer cell lines. As a potent inhibitor of dihydrofolate reductase in mammalian cells, its primary mode of action is the disruption of DNA synthesis, a critical process for rapidly proliferating cancer cells. nih.gov
Studies have shown that the sensitivity of cancer cells to this compound can vary. For instance, in cells from patients with acute leukemia, sensitivity to TZT was found to be less than that of methotrexate (B535133) (MTX) at a concentration of 2 x 10⁻⁶ M. However, at a higher concentration of 10⁻⁵ M, the sensitivity was similar. nih.gov This difference is attributed to the greater sensitivity of dihydrofolate reductase to MTX and the observation that at higher extracellular concentrations, intracellular TZT levels surpass those of MTX. nih.gov The sensitivity of cells from solid tumor effusions to TZT was found to be comparable to their sensitivity to MTX. nih.gov
The cytotoxic effects of triazine derivatives, the class of compounds to which this compound belongs, have been extensively studied. For example, certain s-triazine derivatives have exhibited sub-micromolar growth inhibition in various cancer cell lines. The specific substituents on the s-triazine core have been shown to significantly influence the anti-proliferative activity.
| Cell Line | Compound Class | IC50 Value | Reference |
| Acute Leukemia Cells | Triazinate (TZT) | Similar to MTX at 10⁻⁵ M | nih.gov |
| Solid Tumor Effusion Cells | Triazinate (TZT) | Similar to MTX | nih.gov |
| A549 (Lung Carcinoma) | s-Triazine derivative | 0.20 ± 0.05 µM | nih.gov |
| MCF-7 (Breast Cancer) | s-Triazine derivative | 1.25 ± 0.11 µM | nih.gov |
| HeLa (Cervical Cancer) | s-Triazine derivative | 1.03 ± 0.24 µM | nih.gov |
Assessment of Radiolabeled Precursor Incorporation as a Research Endpoint
A key method for elucidating the mechanism of action of this compound has been the use of radiolabeled precursors to measure the inhibition of DNA synthesis. The antitumor activity of triazinate in experimental tumors has been shown to correlate closely with the in vitro inhibition of DNA synthesis in tumor cells derived from these tumors. nih.gov
Specifically, the incorporation of [³H]deoxyuridine into DNA is a commonly used endpoint to assess the impact of antifolates. Studies have demonstrated that this compound effectively inhibits the incorporation of this radiolabeled precursor in cancer cells. nih.gov For example, in L1210 murine leukemia cells, this compound has been shown to inhibit DNA synthesis. nih.govnih.gov This inhibition of DNA synthesis is a direct consequence of the drug's action on dihydrofolate reductase, which leads to a depletion of the nucleotide precursors required for DNA replication.
In Vivo Efficacy in Preclinical Animal Models
Following promising in vitro results, this compound was advanced to in vivo studies using various preclinical animal models to evaluate its efficacy in a more complex biological system. These models included murine leukemias, solid tumor xenografts, and models of parasitic diseases.
Murine Leukemia Models (e.g., L1210)
The L1210 murine leukemia model has been a cornerstone in the preclinical evaluation of many anticancer agents, including this compound. mdpi.commeliordiscovery.com Early studies with folic acid antagonists demonstrated their potential in managing mouse leukemia. nih.gov The L1210 model has been particularly useful for studying the efficacy and mechanisms of resistance to antifolate drugs. nih.gov
Research has shown that this compound demonstrates antitumor activity in these experimental tumor models. nih.gov The efficacy observed in these models has been correlated with the in vitro inhibition of DNA synthesis in the corresponding tumor cells. nih.gov While specific efficacy data from these studies are not detailed in the available literature, the consistent use of the L1210 model underscores its importance in the preclinical development of this compound.
Solid Tumor Xenograft Models
The evaluation of this compound has extended to solid tumor xenograft models, which involve the transplantation of human tumors into immunodeficient mice. nih.govyoutube.comnih.govyoutube.com These models are considered more representative of human disease than cell-line-derived xenografts. nih.gov
Investigation in Other Preclinical Disease Models (e.g., parasitic infections)
The therapeutic potential of folate antagonists like this compound extends beyond oncology. The folate pathway is also a crucial target in various parasitic organisms. The s-triazine core, a key feature of this compound, is present in compounds that have been investigated for their activity against a range of parasites.
Leishmaniasis: Some triazine derivatives have been evaluated for their in vitro activity against Leishmania species, the causative agents of leishmaniasis. nih.govnih.govepa.gov
Chagas Disease: The potential of triazine-containing compounds has also been explored in models of Chagas disease, which is caused by the parasite Trypanosoma cruzi. mdpi.comfrontiersin.orgnih.govnih.gov
Malaria: The folate synthesis pathway is a well-established drug target in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmalariaworld.org While direct studies of this compound in these specific parasitic disease models are not extensively documented in the provided search results, the known mechanism of action suggests a potential for activity that warrants further investigation.
Pharmacodynamic Markers in Preclinical Research
Pharmacodynamic markers are crucial in preclinical research for understanding a drug's mechanism of action and for providing evidence of target engagement within a biological system. For this compound (also known as Triazinate or TZT), a non-classical folate antagonist, preclinical pharmacodynamic studies have centered on its interaction with its primary target, the enzyme dihydrofolate reductase (DHFR), and the subsequent downstream effects on cellular metabolism.
Cellular Folate Pool Depletion Analysis
The primary mechanism of action for antifolate drugs like this compound is the inhibition of dihydrofolate reductase (DHFR). wikipedia.org This enzyme is critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of several metabolic reactions, most notably the synthesis of thymidylate, a necessary precursor for DNA replication. nih.gov THF and its derivatives, collectively known as the cellular folate pool, are essential one-carbon donors in the synthesis of both purines and pyrimidines, the building blocks of DNA and RNA. nih.govnih.gov
Inhibition of DHFR leads to a disruption of this cycle, causing a depletion of the intracellular pool of reduced folates, particularly THF and its polyglutamated forms. nih.gov Concurrently, this inhibition leads to an accumulation of the substrate, DHF. This shift in the balance of intracellular folates effectively starves the cell of the necessary components for nucleotide biosynthesis, leading to an inhibition of DNA synthesis and ultimately, cell death. nih.gov While this is the established mechanism for DHFR inhibitors, specific quantitative preclinical studies detailing the precise changes in the concentrations of individual folate species (e.g., tetrahydrofolate, 5,10-methylenetetrahydrofolate, dihydrofolate) within cancer cell lines or preclinical models following treatment with this compound are not extensively detailed in publicly available literature. The analysis of such changes would typically involve techniques like high-performance liquid chromatography (HPLC) to separate and quantify the various folate derivatives.
DHFR Enzyme Inhibition Levels in Preclinical Tissues
The direct measure of DHFR enzyme inhibition in preclinical tissues provides a clear pharmacodynamic marker of target engagement for this compound. As a potent, active-site directed inhibitor of DHFR, its efficacy is linked to its ability to block the enzyme's function. nih.govnih.gov Preclinical research has focused on the downstream consequences of this inhibition, particularly the impact on DNA synthesis, as a surrogate marker for DHFR inhibition within intact cells.
In a comparative in vitro study using human leukemic cells, the inhibitory effect of this compound (Triazinate, TZT) on DNA synthesis was quantified by measuring the incorporation of [3H]UdR (tritiated deoxyuridine). nih.gov This provides a functional measure of the entire folate-dependent pathway's integrity. The study revealed that at a concentration of 2 x 10⁻⁶ M, this compound was generally less potent at inhibiting DNA synthesis compared to Methotrexate (MTX), a classical folate antagonist. However, at a higher concentration of 10⁻⁵ M, the inhibitory activity of this compound was nearly identical to that of MTX. nih.gov
This observation was partly explained by the intracellular accumulation of the drug. At the higher extracellular concentration (10⁻⁵ M), the intracellular concentration of this compound was found to be more than three times that of intracellular MTX, suggesting that despite a potentially lower affinity for DHFR compared to MTX, its ability to accumulate within cancer cells could compensate to produce a similar level of inhibition of DNA synthesis. nih.gov
The following table summarizes the comparative inhibition of DNA synthesis in human acute leukemia cells as a percentage of the control (untreated cells).
| Inhibitor Concentration | This compound (% of Control DNA Synthesis) | Methotrexate (% of Control DNA Synthesis) |
| 2 x 10⁻⁶ M | Varied (less sensitive than MTX in 8 of 10 patients) | 2% to 54% |
| 10⁻⁵ M | Virtually identical to MTX | ≤ 10% in 8 of 9 patients |
Data derived from a study on human leukemic cells. The range for this compound at 2 x 10⁻⁶ M reflects the finding that it was less inhibitory than Methotrexate in the majority of patient samples tested at this concentration. nih.gov
These findings from preclinical cellular assays underscore that the inhibition of DNA synthesis serves as a critical pharmacodynamic marker for this compound, directly reflecting the inhibition of its target enzyme, DHFR, within a biological context.
Resistance Mechanisms and Overcoming Strategies
Molecular Mechanisms of Acquired Resistance to Antifolates in Preclinical Models
Preclinical studies have identified several key molecular mechanisms by which cells can acquire resistance to antifolates, including those targeting DHFR.
One of the most well-documented mechanisms of resistance to DHFR inhibitors is the amplification of the gene encoding DHFR. This genetic alteration leads to an increased number of DHFR gene copies within the cell, resulting in the overexpression of the DHFR enzyme. With a higher cellular concentration of DHFR, the drug's inhibitory effect is diminished, as a greater amount of the drug is required to saturate the enzyme and block its function. This mechanism has been observed in various antifolate-resistant cell lines in preclinical settings, effectively reducing the drug's potency. researchgate.netmdpi.com
Another significant mechanism involves mutations within the DHFR gene that lead to alterations in the structure of the DHFR enzyme itself. These structural changes can affect the enzyme's active site, thereby reducing its binding affinity for the antifolate drug. When the drug can no longer bind effectively to its target, its inhibitory capacity is significantly impaired. Preclinical research has demonstrated that specific point mutations in the DHFR gene can confer substantial resistance to antifolates by altering the drug-target interaction. researchgate.net
Cellular uptake and efflux mechanisms also play a critical role in drug resistance. Resistance can arise from reduced cellular uptake of antifolates, often due to downregulation or mutation of specific drug transporters responsible for importing the drug into the cell. Conversely, increased efflux of the drug from the cell, mediated by transporter proteins such as P-glycoprotein or other ATP-binding cassette (ABC) transporters, can also lead to intracellular drug concentrations below the threshold required for efficacy. Evidence suggests that resistance to Baker's Antifol can be reversed by verapamil, indicating a potential involvement of efflux pumps. researchgate.netmdpi.compsu.edu
Cross-Resistance Patterns with Other Antifolates in Research Models
The development of resistance to one antifolate can sometimes confer cross-resistance to other drugs within the same class. This phenomenon is often observed when resistance is mediated by a common mechanism, such as DHFR gene amplification or a shared drug efflux pathway. Preclinical studies have explored these cross-resistance patterns for various antifolates. For instance, cell lines resistant to methotrexate (B535133) have shown cross-resistance to other DHFR inhibitors like triazinate (B1681374) (this compound) and trimetrexate, suggesting a shared dependence on DHFR inhibition. researchgate.netgoogle.comresearchgate.netmdpi.compsu.edu
Preclinical Strategies to Circumvent Resistance
To combat drug resistance, various preclinical strategies are being investigated, often involving combination therapies or novel drug delivery systems.
Advanced Research Methodologies and Analytical Approaches
Structural Biology Techniques Applied to Antifolate Research
NMR Spectroscopy for Ligand-Protein Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique employed to elucidate the intricate details of molecular interactions, particularly between ligands and proteins uni-leipzig.denih.govnih.gov. This method allows researchers to probe binding affinities, identify specific binding sites, and characterize conformational changes that occur upon complex formation. Key NMR techniques used in this context include:
1H-15N-HSQC Titration : This method monitors changes in the proton and nitrogen chemical shifts of a protein backbone as a ligand is titrated into the sample, indicating binding events and providing information about the binding interface uni-leipzig.de.
Saturation Transfer Difference (STD) NMR : STD NMR is particularly useful for identifying which parts of a ligand are in close contact with the protein surface, thereby mapping the ligand's binding epitope uni-leipzig.denih.gov.
Pseudo Contact Shifts (PCS) : PCS experiments can provide long-range structural information about ligand-protein complexes by introducing paramagnetic probes uni-leipzig.de.
These techniques are vital for understanding how a compound like triazinate (B1681374) might interact with its biological targets, such as enzymes involved in folate metabolism. However, a review of the provided search results did not yield specific NMR studies detailing the ligand-protein interactions of Baker's Antifol (triazinate). Consequently, specific research findings or data tables for this section related to this compound could not be generated based on the available information.
Preclinical Pharmacokinetic and Pharmacodynamic Research Methodologies
Preclinical research methodologies are essential for understanding how a drug candidate behaves in biological systems before human trials. This includes characterizing its pharmacokinetic (PK) profile – what the body does to the drug – and its pharmacodynamic (PD) profile – what the drug does to the body.
PK/PD Modeling in Preclinical Systems
Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates PK data with PD effects to establish a quantitative relationship between drug exposure and the observed biological or therapeutic response nih.govcatapult.org.ukallucent.comnih.govnih.govazolifesciences.com. This approach is invaluable in preclinical development for:
Optimizing Dosing Regimens : PK/PD models help predict the dose and schedule required to achieve a desired therapeutic effect while minimizing toxicity.
Predicting Efficacy : By linking drug concentration to effect, these models can forecast the likelihood of success in preclinical models and inform clinical trial design.
Understanding Mechanisms : Mechanistic PK/PD models can dissect the complex interplay between drug, host, and disease, providing deeper insights into drug action allucent.comnih.gov.
Commonly used PK/PD indices include Time above Minimum Inhibitory Concentration (T>MIC), AUC/MIC ratio, and Cmax/MIC ratio, particularly for antimicrobial agents nih.govnih.gov. Preclinical models, such as animal infection models, are critical for generating the data needed to build and validate these PK/PD relationships nih.govcatapult.org.uk.
Despite the general discussion of PK/PD modeling in drug development found in the search results usf.edunih.govcatapult.org.ukallucent.comnih.govnih.govazolifesciences.comchemrxiv.orgacs.org, no specific PK/PD modeling studies involving this compound (triazinate) were identified. Consequently, detailed research findings and data tables for this subsection related to this compound could not be generated.
Future Research and Conceptual Expansion of this compound
The trajectory of this compound, a classical antifolate, continues to evolve beyond its initial applications. Ongoing and future research is poised to unlock new therapeutic potential through scaffold modification, integration with novel treatment modalities, advanced computational modeling, and exploration in understudied diseases. This article delves into the prospective research directions that are shaping the next chapter of this significant chemical compound.
Q & A
Q. What experimental models are most appropriate for studying Baker's Antifol's mechanism of action?
this compound (triazinate, NSC 139105) is best studied using pharmacogenomic cell-based models to evaluate its impact on gene expression and drug sensitivity. Researchers should employ cancer cell lines (e.g., ovarian carcinoma models) to assess its ability to downregulate genes linked to folate metabolism or resistance pathways. Dose-response assays (e.g., GI50 profiling) and gene expression profiling (via RNA sequencing) are critical for identifying mechanistic targets .
Q. How is this compound classified within antineoplastic agents, and what molecular pathways does it target?
this compound is classified as a dihydrofolate reductase (DHFR) inhibitor, disrupting nucleotide synthesis and DNA repair in rapidly dividing cells. Its efficacy correlates with downregulation of genes involved in folate metabolism (e.g., TYMS, DHFR). Researchers should validate these pathways using enzymatic inhibition assays and transcriptomic analysis in vitro .
Q. What methodologies are recommended for assessing this compound efficacy in preclinical studies?
Use standardized antiproliferative assays (e.g., NCI-60 cell line screening) to determine GI50 values. Compare its activity against reference agents like paclitaxel or trimetrexate, as done in NCI studies . Include time-resolved cytotoxicity measurements to account for delayed effects, given its mechanism of action .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across different cancer types?
Discrepancies may arise from tumor-specific gene expression profiles or variations in folate metabolism. Conduct stratified analyses using RNA-seq data to identify biomarkers (e.g., SLC19A1 transporter expression) predictive of response. Cross-validate findings with clinical trial data (e.g., Phase II ovarian carcinoma studies) to confirm translational relevance .
Q. What statistical approaches are optimal for analyzing this compound's synergistic or antagonistic effects in combination therapies?
Apply synergy scoring models (e.g., Bliss independence or Loewe additivity) to quantify interactions. For example, combine this compound with platinum-based agents (e.g., carboplatin) and use Kaplan-Meier survival analysis to assess combinatorial efficacy in xenograft models. Report correlation coefficients (e.g., ρ = 0.460 for GI50 in NCI datasets) to contextualize potency .
Q. How can researchers optimize experimental parameters for this compound in vivo studies?
Prioritize pharmacokinetic profiling to determine optimal dosing intervals, as its solubility and half-life influence bioavailability. Use LC-MS/MS for plasma concentration monitoring and correlate with tumor regression metrics. Reference Phase II trial protocols (e.g., 185–188 mg/m² dosing regimens) to align preclinical and clinical frameworks .
Q. What strategies mitigate off-target effects when studying this compound in heterogeneous tumor microenvironments?
Employ single-cell RNA sequencing to identify off-target gene modulation in stromal or immune cells. Validate specificity using CRISPR-Cas9 knockout models of DHFR or folate transporters. Cross-reference toxicity data from SEER databases to exclude confounding effects from co-administered agents .
Methodological Guidance
- Data Validation : Use NCI-60 GI50 datasets (ρ = 0.460 for this compound) as a benchmark for in vitro studies .
- Clinical Translation : Align preclinical models with Phase II trial designs, focusing on ovarian carcinoma due to its historical response profile .
- Gene Expression Analysis : Leverage pharmacogenomic models to map this compound's gene regulatory networks, emphasizing downregulation of resistance-associated transcripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
